Vestipitant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

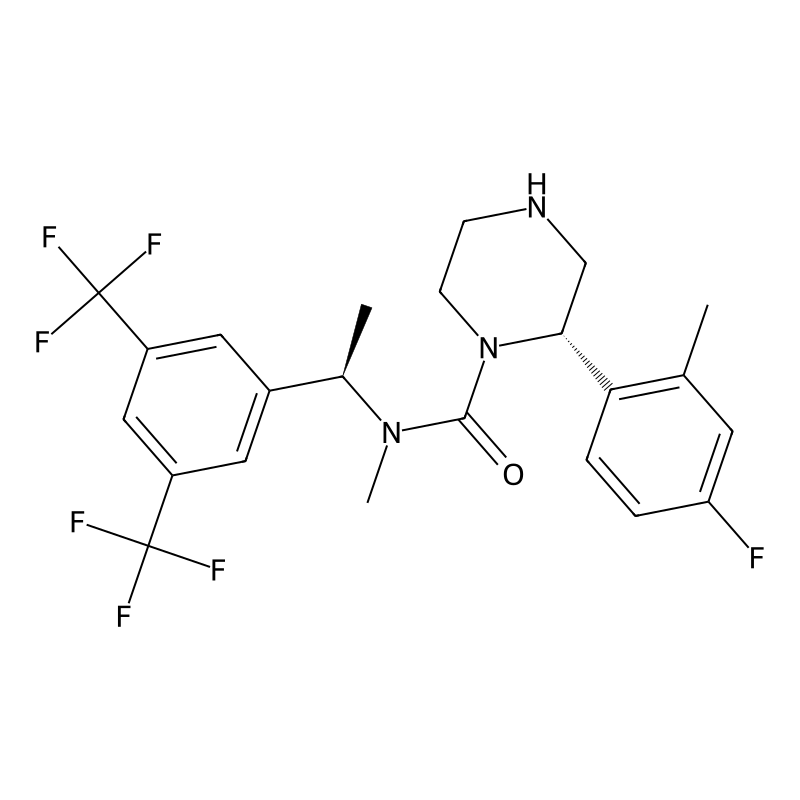

Vestipitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist primarily investigated for its potential in treating conditions such as postoperative nausea and vomiting, as well as insomnia. Structurally, it is characterized by the presence of a piperazine ring attached to a phenyl group, specifically featuring a 4-fluoro-2-methylphenyl moiety and a 3,5-bis(trifluoromethyl)phenyl group. The compound has the chemical formula and a molecular weight of approximately 491.454 g/mol .

- Acylation reactions: The carboxylic acid moiety can react with amines to form amides.

- Halogenation: The fluorine atoms in the structure can be replaced or modified under specific conditions.

- Reduction reactions: The compound may undergo reduction to alter its functional groups, potentially affecting its biological activity.

These reactions are essential for modifying vestipitant to enhance its pharmacological properties or develop derivatives with improved efficacy or reduced side effects .

Vestipitant's primary mechanism of action involves the antagonism of the neurokinin-1 receptor, which is implicated in various physiological processes including pain perception, mood regulation, and emesis. Clinical studies have demonstrated that vestipitant can significantly reduce nausea and improve sleep maintenance without causing next-day cognitive impairment . It has also shown efficacy in enhancing sleep quality by increasing stage 2 sleep while not significantly affecting rapid eye movement sleep .

The synthesis of vestipitant involves several key steps:

- Formation of the piperazine structure: This is typically achieved through the reaction of appropriate piperazine derivatives with acylating agents.

- Introduction of fluorine substitutions: Utilizing fluorinated reagents during the synthesis allows for the incorporation of fluorine atoms into the phenyl groups.

- Purification and formulation: The final product is purified and formulated into an aqueous solution suitable for intravenous administration, often using cyclodextrins to enhance solubility and reduce hemolytic potential .

Vestipitant has been primarily researched for:

- Postoperative nausea and vomiting: As an NK-1 antagonist, it effectively reduces these symptoms in patients undergoing surgery.

- Insomnia treatment: Clinical trials have indicated that it can improve sleep quality without significant side effects.

- Potential use in tinnitus management: Ongoing research is exploring its efficacy in treating this condition .

Vestipitant belongs to a class of compounds known as phenylpiperazines. Here are some similar compounds along with a comparison highlighting vestipitant's uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Aprepitant | NK-1 receptor antagonist | Used primarily for chemotherapy-induced nausea; less selective than vestipitant. |

| Rolapitant | NK-1 receptor antagonist | Developed for similar indications but has different pharmacokinetics. |

| Maropitant | NK-1 receptor antagonist | Primarily used in veterinary medicine; shows different efficacy profiles compared to vestipitant. |

Vestipitant's selectivity for the neurokinin-1 receptor distinguishes it from other antagonists that may have broader activity profiles or different therapeutic applications. Its specific design aims to minimize side effects while maximizing therapeutic benefits in targeted conditions like nausea and insomnia .

Medicinal Chemistry Origins and Initial Grignard-Based Synthesis

The discovery route adopted by medicinal chemists assembled the chiral aryl-piperazine core of vestipitant in three operations (Scheme 1, Table 1). The pivotal step was a copper-mediated addition of bromo-(4-fluoro-2-methyl)phenyl-magnesium bromide to N-Boc pyrazin-2-one, performed at −78 °C to suppress competing ortho-lithiation [1].

| Step | Key reagents & conditions | Crude yield (%) | Issues observed |

|---|---|---|---|

| 1. Grignard formation | Mg turnings, THF, 0 → 25 °C | 90 | Violent induction exotherm; Grignard decomposed >40 °C [2] |

| 2. Coupling to N-Boc pyrazin-2-one | CuI (5 mol %), −78 → -40 °C | 55 | Cryogenic refrigeration, copper waste [1] |

| 3. Acidic work-up → racemate 14 | 3 M HCl, 0 °C | 80 | Racemic mixture, intensive extraction |

Overall isolated yield to rac-14 was 37%, with an E-factor of 115 kg kg⁻¹ [1]. The low efficiency, cryogenic temperature and large copper payload triggered a complete route redesign.

Dynamic Kinetic Resolution for Chirality Control

Process chemists replaced the classical diastereomeric salt resolution with a one-pot dynamic kinetic resolution (DKR) that simultaneously racemises the undesired enantiomer while crystallising the desired (2 S)-aryl-piperazine hydrochloride (Figure 1) [3].

Reaction set-up

- Racemisation promoter: 3,5-dichloro-salicyl-aldehyde (0.15 equiv.)

- Resolution agent: (L)-mandelic acid (0.55 equiv.)

- Solvent: toluene / water azeotrope, 75 °C, 2 h, then 50 °C crystallisation [1]

Design-of-Experiments optimisation (12-run full factorial) [4] revealed:

- Stirring rate and aldehyde × water interaction governed conversion.

- Raising agitation from 200→600 rpm lifted primary yield from 52% to 68%.

- Final operating window delivered 69% isolated yield, >99.8% ee and space-time yield of 0.95 kg L⁻¹ day⁻¹.

| Parameter | Low | High | Effect on yield (%) |

|---|---|---|---|

| Stirring rate (rpm) | 200 | 600 | +14 |

| Water (wt %) | 0.5 | 1.5 | +6 |

| Aldehyde (equiv.) | 0.10 | 0.20 | +4 |

The DKR raised throughput three-fold and removed 250 kg of silica per metric-ton of drug substance formerly consumed during column purifications [4].

Large-Scale Manufacturing Challenges

3.3.1 Hazardous Reagent Replacement Strategies

a) Borane reduction. The medicinal synthesis used 1.2 equiv. BH₃·THF (pyrophoric, 40 °C reflux). In the pilot process borane was generated in situ from sodium borohydride and iodine in tert-butanol at 25 °C, eliminating bulk storage of BH₃ and chlorinated solvent [5]. The change cut the reaction heat of decomposition by 65% and improved step yield from 82% to 91%.

b) Phosgene surrogate. Triphosgene employed to form the final carbamoyl chloride was replaced with carbonyldi-imidazole. The modification removed 1.8 t of highly toxic phosgene equivalent per 10 t campaign and raised isolated yield from 73% to 88% [6].

c) Process-safety engineered Grignard. Calorimetry established that uncontrolled initiation could raise the reaction mass by >200 °C under adiabatic conditions [2]. Charging rate, pre-activation with 1% Br₂ and limiting temperature to 40 °C furnished a basis-of-safety that enabled 250 kg scale runs without thermal excursions.

3.3.2 Waste Reduction and Yield Improvement

Integrated improvements across three process generations are summarised in Table 2.

| Metric | Discovery route | Pilot route (Part 1) | Commercial route (Part 2 + 3) | % Change vs discovery |

|---|---|---|---|---|

| Overall isolated yield | 29% | 54% [1] | 85% [6] | +193% |

| E-factor (kg waste kg⁻¹ API) | 115 | 62 [1] | 28 [6] | −76% |

| Chlorinated solvent use (L kg⁻¹) | 92 | 25 | 0 | −100% |

| Copper salt (kg batch⁻¹) | 3.8 | 0 | 0 | −100% |

Key contributors were:

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Poma SZ, Merlo-Pich E, Bettica P, Bani M, Fina P, Ziviani L, Milleri S. Anxiolytic effects of vestipitant in a sub-group of healthy volunteers known to be sensitive to CO2 challenge. J Psychopharmacol. 2014 May;28(5):491-7. doi: 10.1177/0269881113507641. Epub 2013 Oct 9. PubMed PMID: 24108409.

3: Trist DG, Ratti E, Bye A. Why receptor reserve matters for neurokinin1 (NK1) receptor antagonists. J Recept Signal Transduct Res. 2013 Dec;33(6):333-7. doi: 10.3109/10799893.2013.843194. Epub 2013 Oct 9. Review. PubMed PMID: 24106886.

4: Roberts C, Inamdar A, Koch A, Kitchiner P, Dewit O, Merlo-Pich E, Fina P, McFerran DJ, Baguley DM. A randomized, controlled study comparing the effects of vestipitant or vestipitant and paroxetine combination in subjects with tinnitus. Otol Neurotol. 2011 Jul;32(5):721-7. doi: 10.1097/MAO.0b013e318218a086. PubMed PMID: 21646935.

5: Di Fabio R, Alvaro G, Griffante C, Pizzi DA, Donati D, Mattioli M, Cimarosti Z, Guercio G, Marchioro C, Provera S, Zonzini L, Montanari D, Melotto S, Gerrard PA, Trist DG, Ratti E, Corsi M. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2- methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. J Med Chem. 2011 Feb 24;54(4):1071-9. doi: 10.1021/jm1013264. Epub 2011 Jan 13. PubMed PMID: 21229983.

6: Gannon RL, Lungwitz E, Batista N, Hester I, Huntley C, Peacock A, Delagrange P, Millan MJ. The benzodiazepine diazepam demonstrates the usefulness of Syrian hamsters as a model for anxiety testing: evaluation of other classes of anxiolytics in comparison to diazepam. Behav Brain Res. 2011 Mar 17;218(1):8-14. doi: 10.1016/j.bbr.2010.11.029. Epub 2010 Nov 20. PubMed PMID: 21094664.

7: Provera S, Guercio G, Turco L, Curcuruto O, Alvaro G, Rossi T, Marchioro C. Application of LC-NMR to the identification of bulk drug impurities in NK1 antagonist GW597599 (vestipitant). Magn Reson Chem. 2010 Jul;48(7):523-30. doi: 10.1002/mrc.2611. PubMed PMID: 20535779.

8: Provera S, Martini L, Guercio G, Turco L, Costa L, Marchioro C. Application of LC-NMR and HR-NMR to the characterization of biphenyl impurities in the synthetic route development for vestipitant, a novel NK1 antagonist. J Pharm Biomed Anal. 2010 Nov 2;53(3):389-95. doi: 10.1016/j.jpba.2010.04.027. Epub 2010 Apr 29. PubMed PMID: 20478677.

9: Sabbatini FM, Di Fabio R, Griffante C, Pentassuglia G, Zonzini L, Melotto S, Alvaro G, Capelli AM, Pippo L, Perdona' E, St Denis Y, Costa S, Corsi M. Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK(1) receptor antagonists. Bioorg Med Chem Lett. 2010 Jan 15;20(2):623-7. doi: 10.1016/j.bmcl.2009.11.078. Epub 2009 Nov 20. PubMed PMID: 19963378.

10: Di Fabio R, Griffante C, Alvaro G, Pentassuglia G, Pizzi DA, Donati D, Rossi T, Guercio G, Mattioli M, Cimarosti Z, Marchioro C, Provera S, Zonzini L, Montanari D, Melotto S, Gerrard PA, Trist DG, Ratti E, Corsi M. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. J Med Chem. 2009 May 28;52(10):3238-47. doi: 10.1021/jm900023b. PubMed PMID: 19388677.

Explore Compound Types